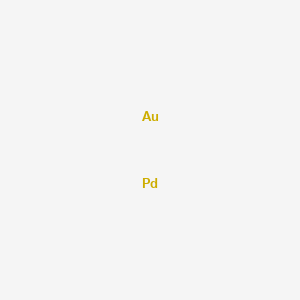
Gold;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold-palladium compounds are bimetallic materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their catalytic properties, making them valuable in various industrial and scientific applications. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, which enhances the stability and durability of their compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Impregnation: In this method, a support material is impregnated with gold and palladium salts, which are then reduced to form the bimetallic nanoparticles.
Deposition-precipitation: This technique involves the deposition of gold and palladium onto a support material, followed by reduction.
Industrial Production Methods: Industrial production of gold-palladium compounds often involves the use of high-temperature and high-pressure conditions to ensure the formation of stable bimetallic structures. Techniques such as chemical vapor deposition and physical vapor deposition are commonly employed to produce these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions: Gold-palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: They are also effective in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Gold-palladium compounds can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkanes, and substituted ligands .
Scientific Research Applications
Gold-palladium compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in organic synthesis, particularly in reactions such as hydrogenation, oxidation, and carbon-carbon coupling.
Biology: These compounds are explored for their potential in biological imaging and as therapeutic agents due to their biocompatibility.
Medicine: Gold-palladium nanoparticles are investigated for their use in drug delivery systems and as anticancer agents.
Industry: They are employed in catalytic converters, fuel cells, and sensors due to their excellent catalytic properties
Mechanism of Action
The mechanism by which gold-palladium compounds exert their effects involves several molecular targets and pathways:
Catalysis: The bimetallic nature of these compounds allows for synergistic interactions between gold and palladium, enhancing their catalytic activity. This is particularly evident in oxidation and hydrogenation reactions.
Biological Interactions: In biological systems, gold-palladium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells
Comparison with Similar Compounds
- Gold-silver
- Palladium-platinum
- Gold-platinum
Gold-palladium compounds stand out due to their unique combination of stability, catalytic efficiency, and versatility in various applications.
Properties
CAS No. |
501697-91-2 |
|---|---|
Molecular Formula |
AuPd |
Molecular Weight |
303.39 g/mol |
IUPAC Name |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
InChI Key |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















